molecular formula C25H24N6O2 B2736401 1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide CAS No. 1788673-74-4

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

Cat. No. B2736401
CAS RN: 1788673-74-4
M. Wt: 440.507
InChI Key: AVPFVRKZYHPFBT-UHFFFAOYSA-N
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Description

The compound “1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide” is a complex organic molecule. It contains several functional groups and rings, including a benzyl group, a pyrrolidinone ring, a pyrrole ring, and a triazole ring . The molecule has a molecular formula of C25H24N6O2 and a molecular weight of 440.507.


Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the specific arrangement and connectivity of these groups.


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of multiple nitrogen atoms might make it a good hydrogen bond donor and acceptor, potentially affecting its solubility and reactivity .

Scientific Research Applications

Synthesis and Prediction of Biological Activity

A study conducted by Kharchenko et al. (2008) introduced a one-pot condensation process leading to the formation of novel bicyclic systems, with the structures confirmed through IR, 1H NMR methods, and liquid chromato-mass spectrometry. The biological activity of these synthesized compounds was predicted using PASS, indicating potential biological applications (Kharchenko, Detistov, & Orlov, 2008).

Drug-likeness and Microbial Investigation

Pandya et al. (2019) synthesized a library of compounds characterized by various spectroscopy methods and investigated for drug-likeness properties through in silico ADME prediction. These compounds demonstrated good to moderate activity against bacterial and fungal strains, showcasing their potential as antimicrobial agents (Pandya, Dave, Patel, & Desai, 2019).

Metal-Free Synthesis of Heterocycles

Zheng et al. (2014) developed a phenyliodine bis(trifluoroacetate)-mediated intramolecular annulation for the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines. This method allows for a convenient construction of the heterocycle skeleton through direct metal-free oxidative N-N bond formation, highlighting a significant advance in synthetic chemistry (Zheng, Ma, Tang, Zhang-Negrerie, Du, & Zhao, 2014).

Chemical Reactivity of Novel Heterocycles

Migawa and Townsend (2001) explored the synthesis and unusual chemical reactivity of novel 4,5-disubstituted 7-benzylpyrrolo[2,3-d][1,2,3]triazines. Their work paved the way for understanding the chemical behavior of these heterocycles and potentially opened new avenues for chemical and biological applications (Migawa & Townsend, 2001).

properties

IUPAC Name

1-benzyl-N-[[4-(2-oxopyrrolidin-1-yl)phenyl]methyl]-5-pyrrol-1-yltriazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24N6O2/c32-22-9-6-16-30(22)21-12-10-19(11-13-21)17-26-24(33)23-25(29-14-4-5-15-29)31(28-27-23)18-20-7-2-1-3-8-20/h1-5,7-8,10-15H,6,9,16-18H2,(H,26,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVPFVRKZYHPFBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)C2=CC=C(C=C2)CNC(=O)C3=C(N(N=N3)CC4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-benzyl-N-(4-(2-oxopyrrolidin-1-yl)benzyl)-5-(1H-pyrrol-1-yl)-1H-1,2,3-triazole-4-carboxamide

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